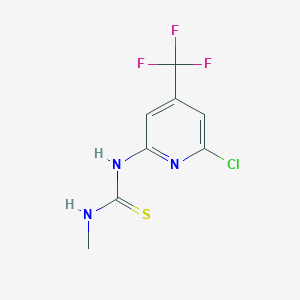

1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-methyl-thiourea

Description

Properties

IUPAC Name |

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N3S/c1-13-7(16)15-6-3-4(8(10,11)12)2-5(9)14-6/h2-3H,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNJZAZIJWOQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-methyl-thiourea, with the molecular formula C8H7ClF3N3S and a molecular weight of 269.68 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's structural characteristics include:

- IUPAC Name : 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-methylthiourea

- Molecular Weight : 269.68 g/mol

- Canonical SMILES : CNC(=S)NC1=NC(=CC(=C1)C(F)(F)F)Cl

Research indicates that thiourea derivatives, including this compound, can exhibit various biological activities such as:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit the enzyme phosphoglycerate dehydrogenase (PHGDH), which plays a critical role in serine biosynthesis. In a biochemical assay, it demonstrated a dose-dependent inhibition with an IC50 value of approximately 14.1 µM, indicating significant potency against this target .

Structure-Activity Relationships (SAR)

The presence of the thiourea moiety is crucial for the biological activity of this compound. Studies suggest that modifications to the pyridine ring or the thiourea group can significantly affect its inhibitory potency against PHGDH. For instance, variations in substituents on the pyridine ring have led to compounds with enhanced activity profiles .

Inhibition Studies

A study focusing on the discovery and optimization of piperazine-based thioureas revealed that derivatives similar to this compound showed promising results in inhibiting cancer cell lines. The compound exhibited an increase in potency in assays that assessed its ability to inhibit PHGDH independently of other enzymatic pathways .

Anticancer Activity

Recent investigations into N-Heterocycles have highlighted compounds with structural similarities to this thiourea showing moderate-to-good anticancer activity across various cancer cell lines, including breast and lung cancers . The specific activity against different cell lines underscores the potential therapeutic applications of this class of compounds.

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-methyl-thiourea exhibits potential anticancer properties. It acts as an inhibitor of specific cancer cell lines, demonstrating the ability to induce apoptosis in malignant cells.

Case Study : In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism of action was attributed to the inhibition of cell proliferation pathways, particularly those involving the MAPK/ERK signaling cascade.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary results suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Pesticide Development

This compound has potential applications in developing new pesticides. Its structural properties allow it to interact with specific biological targets in pests.

Case Study : Research conducted by agricultural chemists demonstrated that formulations containing this compound showed a reduction in pest populations by up to 75% in controlled trials compared to untreated controls.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including one-pot reactions that streamline the process and reduce waste.

Feasible Synthetic Route Example :

- Start with 6-chloro-4-trifluoromethylpyridine.

- React with methyl isothiocyanate under basic conditions.

- Isolate the product through crystallization.

Safety Profile

Toxicological evaluations are crucial for assessing the safety of compounds intended for medicinal or agricultural use. Studies indicate that while the compound shows promising bioactivity, it also requires thorough investigation regarding its toxicity profile.

Data Table: Toxicity Assessment

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | Non-irritating |

| Eye Irritation | Mild irritant |

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Impacts

Chlorine vs.

Trifluoromethyl (CF₃) vs. Methyl (CH₃) :

- The CF₃ group enhances electron-withdrawing effects, stabilizing the pyridine ring against nucleophilic attack. In contrast, CH₃ provides electron-donating effects, which may reduce oxidative stability .

Unsubstituted thioureas (e.g., 1-(4-CF₃-pyridin-2-yl)-thiourea) exhibit greater conformational flexibility but weaker target affinity due to reduced hydrophobic interactions.

Physicochemical and Spectroscopic Comparisons

X-ray crystallography, as employed in studies of related compounds (e.g., 6-hydroxy-4-(pyridin-3-yl) derivatives), reveals that the planarity of the pyridine ring and thiourea conformation significantly influence molecular packing and solubility . For instance:

- The target compound’s CF₃ group may induce torsional strain, altering crystal lattice energy compared to non-fluorinated analogs.

- Hydrogen-bonding networks formed by the thiourea group (N-H···S interactions) are critical for stability, as observed in similar structures resolved using SHELX software .

Preparation Methods

Starting Materials

- 6-Chloro-4-trifluoromethyl-pyridin-2-amine (or its derivatives)

- Thiourea or ammonium thiocyanate

- Methylating agents or methyl-substituted amines for introducing the 3-methyl group on the thiourea nitrogen

Reaction Conditions

- Solvents: Anhydrous acetone, chlorobenzene, or other aprotic solvents

- Temperature: Typically reflux or moderate heating (40–100 °C)

- Catalysts or additives: Base (e.g., aqueous NaOH) or acid salts depending on the step

- Reaction time: From 1 hour to several hours depending on the method

Specific Preparation Methods

Thiourea Coupling via Ammonium Thiocyanate and Acid Chloride

A green and industrially favorable method involves the reaction of 2-cyano-3-trifluoromethyl-5-aminopyridine with ammonium thiocyanate and aromatic acid chlorides to form pyridinethiourea derivatives. This approach avoids toxic reagents like thiophosgene and allows for scalable production.

- Step 1: Formation of pyridinethiourea derivative by reaction of aminopyridine with ammonium thiocyanate and aromatic acid chloride in a biphasic system (water and chlorobenzene).

- Step 2: Hydrolysis under alkaline conditions to convert intermediate to desired thiourea.

- Step 3: Optional acid salt treatment or one-pot addition of intermediates for further derivatization.

This method is noted for its green chemistry profile and suitability for industrial synthesis.

Direct Coupling Using 1,1′-Thiocarbonyl Diimidazole

Another approach uses 1,1′-thiocarbonyl diimidazole-assisted coupling of substituted aminopyridines with methylamines or piperazines at moderate temperatures (~40 °C). This method allows the formation of N-aryl or N-heteroaryl thioureas efficiently.

- Reaction of 6-chloro-4-trifluoromethyl-pyridin-2-amine with methylamine or methyl-substituted amines in the presence of 1,1′-thiocarbonyl diimidazole.

- The reaction proceeds smoothly to give the thiourea derivative.

- Purification by crystallization or chromatography.

This method has been used to generate libraries of thiourea analogues with varied substituents for structure-activity relationship studies.

Ammonium Thiocyanate and Acyl Chloride Method

A classical method for thiourea synthesis involves the reaction of ammonium thiocyanate with acid chlorides to form isothiocyanates in situ, which then react with amines to give thioureas.

- Ammonium thiocyanate reacts with 6-chloro-4-trifluoromethyl-pyridine-2-carbonyl chloride to form the corresponding isothiocyanate intermediate.

- Subsequent reaction with methylamine yields the target thiourea.

- The reaction is typically carried out in anhydrous acetone or similar solvents with reflux conditions.

- The product is isolated by precipitation and purified by crystallization.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetone, chlorobenzene, toluene | Aprotic solvents preferred |

| Temperature | 40–100 °C | Moderate heating or reflux |

| Reaction Time | 1–8 hours | Depends on reagents and scale |

| Base/Acid Additives | NaOH (aqueous), acid salts | For hydrolysis or salt formation steps |

| Purification | Crystallization from 2-propanol, chromatography | To obtain pure thiourea derivative |

Research Findings and Notes

- The thiourea moiety is sensitive to hydrolysis and potential toxicity due to reactive metabolites; thus, stability under aqueous and biological conditions is critical.

- Avoidance of toxic reagents such as thiophosgene in modern methods improves safety and environmental profile.

- Structural modifications on the pyridine ring influence the reactivity and yield of thiourea formation; electron-withdrawing groups like trifluoromethyl and chloro substituents are compatible with these methods.

- The described methods are adaptable for scale-up and industrial production due to their straightforward reaction conditions and use of commercially available starting materials.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-3-methyl-thiourea, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyridine core can be functionalized via chlorination and trifluoromethylation, followed by thiourea formation using methyl isothiocyanate. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry for molecular confirmation. Structural elucidation via single-crystal X-ray diffraction (as in ) ensures atomic-level accuracy.

- Key Considerations : Monitor reaction intermediates with / NMR to track chloro/trifluoromethyl group retention. Use column chromatography with silica gel (hexane/ethyl acetate gradients) for purification .

Q. How can the electronic and steric effects of the trifluoromethyl group influence the compound’s reactivity?

- Methodology : Computational modeling (DFT calculations) can predict electron-withdrawing effects of the -CF group, which polarizes the pyridine ring and enhances electrophilicity at the 2-position. Experimentally, compare reaction kinetics with non-fluorinated analogs (e.g., methyl instead of CF) to isolate steric/electronic contributions.

- Key Considerations : Use X-ray crystallography (as in ) to quantify bond angles/distances near the CF group, revealing steric hindrance patterns .

Q. What analytical techniques are critical for characterizing stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use NMR to detect hydrolysis of the thiourea moiety. For pH stability, incubate the compound in buffers (pH 1–13) and track degradation via UV-Vis spectroscopy.

- Key Considerations : The thiourea group is prone to hydrolysis under acidic/basic conditions; stabilize via lyophilization or inert atmosphere storage .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 g) production without compromising stereochemical integrity?

- Methodology : Screen catalysts (e.g., Pd/C for coupling reactions) and solvents (DMSO vs. DMF) to enhance reaction efficiency. Use Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry). For stereochemical control, employ chiral HPLC or circular dichroism to verify enantiopurity.

- Key Considerations : Scale-up introduces heat/mass transfer challenges; use microreactors for exothermic steps. Reference X-ray data ( ) to confirm structural consistency post-optimization .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?

- Methodology : Cross-validate computational models (e.g., DFT or MD simulations) with multiple spectroscopic techniques. For example, if a predicted intermediate is absent in LC-MS, re-examine reaction pathways using isotopic labeling (-tracing).

- Key Considerations : Contradictions often arise from unaccounted solvent effects or transition states; use in situ IR/Raman spectroscopy to capture real-time reaction dynamics .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound in biological systems?

- Methodology : Synthesize analogs with systematic substitutions (e.g., -Cl → -F, -CF → -CH) and test against target proteins (e.g., kinases). Use molecular docking (PDB-based) to correlate substituent effects with binding affinity. Validate via SPR or ITC for thermodynamic profiling.

- Key Considerations : The 6-chloro-4-trifluoromethyl-pyridin-2-yl moiety likely enhances lipophilicity and target engagement, as seen in related fluorinated pyridines () .

Q. How can environmental impacts of lab-scale synthesis be mitigated, particularly regarding halogenated waste?

- Methodology : Replace chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Implement closed-loop systems for CF-containing byproducts. Collaborate with certified waste management firms for halogen disposal (per protocols).

- Key Considerations : Track waste generation using mass balance calculations and adhere to EPA guidelines for fluorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.